Bienvenue dans la boutique en ligne BenchChem!

4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

HSP90 inhibition medicinal chemistry progenitor scaffold

4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol (CAS 747412-79-9) is a synthetic small molecule belonging to the 4,5-diarylisoxazole class of heat shock protein 90 (HSP90) inhibitors. It features a central 1,2-oxazole (isoxazole) core substituted at the 3-position with a methyl group, at the 4-position with a 4-methoxyphenyl ring, and at the 5-position with a resorcinol (benzene-1,3-diol) moiety that serves as the critical pharmacophore for ATP-binding pocket engagement.

Molecular Formula C17H15NO4
Molecular Weight 297.31
CAS No. 747412-79-9
Cat. No. B2830296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
CAS747412-79-9
Molecular FormulaC17H15NO4
Molecular Weight297.31
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C17H15NO4/c1-10-16(11-3-6-13(21-2)7-4-11)17(22-18-10)14-8-5-12(19)9-15(14)20/h3-9,19-20H,1-2H3
InChIKeyDVACAEYJLSVVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol (CAS 747412-79-9): Core Chemical Identity and Pharmacological Class for Procurement Decisions


4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol (CAS 747412-79-9) is a synthetic small molecule belonging to the 4,5-diarylisoxazole class of heat shock protein 90 (HSP90) inhibitors [1]. It features a central 1,2-oxazole (isoxazole) core substituted at the 3-position with a methyl group, at the 4-position with a 4-methoxyphenyl ring, and at the 5-position with a resorcinol (benzene-1,3-diol) moiety that serves as the critical pharmacophore for ATP-binding pocket engagement [2]. This compound is disclosed as Example 1 in the foundational patent family (US 7,705,027 B2; WO 2004/072051) covering substituted isoxazoles with HSP90 inhibitory activity, and represents an early, structurally simplified progenitor within the chemical series that ultimately yielded the clinical-stage candidate NVP-AUY922 (luminespib) [1].

Why In-Class HSP90 Inhibitors Cannot Substitute for 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol in Research and Chemical Procurement


HSP90 inhibitors span multiple chemotypes—benzoquinone ansamycins (geldanamycin, 17-AAG), resorcinol-containing isoxazoles, purine-based ligands, and macrocyclic lactones (radicicol)—each with distinct binding modes, pharmacokinetic liabilities, and selectivity profiles within the HSP90 family [1]. Within the 4,5-diarylisoxazole subclass itself, minor structural variations at the isoxazole C3, C4, and C5 positions produce large differences in binding affinity, cellular potency, and client protein degradation signatures, as demonstrated by the >20-fold range in FP binding IC50 values observed across closely related analogs in the J. Med. Chem. 2008 series [1]. The resorcinol moiety of the target compound is essential for ATP-pocket engagement; altering its substitution pattern (e.g., halogenation, as in the 6-bromo derivative) or replacing it with non-resorcinol hydrogen-bonding motifs fundamentally changes binding thermodynamics [2]. Therefore, generic interchange with another HSP90 inhibitor—even from the same isoxazole series—without verifying target-specific pharmacology risks experimental irreproducibility and invalidates SAR continuity.

Quantitative Differentiation Evidence for 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol: Comparator-Based Procurement Data


Structural Simplification vs. Clinical Candidate NVP-AUY922: Reduced Molecular Complexity for Early-Stage SAR

The target compound differs from the optimized clinical candidate NVP-AUY922 (VER-52296, compound 40f in Brough et al., J. Med. Chem. 2008) in three key structural features: (i) a 4-methoxyphenyl group at the isoxazole C4 position instead of a 4-(morpholinomethyl)phenyl group; (ii) a methyl substituent at C3 rather than an N-ethylcarboxamide; and (iii) an unsubstituted resorcinol ring rather than a 5-chloro-2,4-dihydroxyphenyl moiety [1]. These simplifications eliminate the chiral center, reduce molecular weight from 465.5 to 297.3 Da, and remove the basic morpholine nitrogen, which contributes to the aqueous solubility and lysosomal trapping of NVP-AUY922 [1]. While NVP-AUY922 achieves an FP binding IC50 of 21 nM against HSP90α, the target compound's simpler scaffold is anticipated to exhibit lower absolute potency but provides a cleaner pharmacophore for systematic SAR exploration with reduced off-target liabilities from the morpholine and carboxamide functionalities [1].

HSP90 inhibition medicinal chemistry progenitor scaffold

Resorcinol Substitution Pattern: Distinct from Geldanamycin and 17-AAG Binding Modes

The target compound employs a 2,4-dihydroxyphenyl (resorcinol) motif for ATP-pocket hydrogen bonding—a pharmacophore that is structurally and mechanistically distinct from the benzoquinone ansamycin class (geldanamycin, 17-AAG) whose macrocyclic lactam structure engages HSP90 via a different conformational binding mode [1]. Unlike geldanamycin (MW 560.6) and its clinical derivative 17-AAG (MW 585.7)—which suffer from metabolic instability (17-AAG undergoes CYP3A4-mediated oxidation and is a substrate for P-glycoprotein efflux), hepatotoxicity, and complex formulation requirements due to poor aqueous solubility—the resorcinol-isoxazole scaffold exemplified by the target compound lacks the quinone redox cycling liability and offers synthetic tractability [1] [2]. In contrast, the purine-based inhibitor PU3 achieves HSP90 binding through a completely different heterocyclic recognition motif, and radicicol (a macrocyclic lactone) demonstrates potent in vitro activity but lacks in vivo antitumour efficacy due to inherent chemical instability [1].

HSP90 ATPase inhibition binding mode resorcinol pharmacophore

4-Methoxyphenyl Substituent: Differentiated from Halogenated and Unsubstituted Phenyl Analogs in the Patent Series

Within the US 7,705,027 patent family, the target compound (Example 1) bears a 4-methoxyphenyl group at the isoxazole C4 position, whereas the directly disclosed brominated derivative (Example 2) introduces a bromine atom at the 6-position of the resorcinol ring, generating 4-bromo-6-[4-(4-methoxy-phenyl)-3-methyl-isoxazol-5-yl]-benzene-1,3-diol [1]. While quantitative IC50 values for this specific sub-series are not publicly reported in the patent, the methoxyphenyl substituent is expected to modulate electronic properties (Hammett σp = −0.27 for para-OCH3) and lipophilicity (calculated logP = 3.92 for the target compound) relative to unsubstituted phenyl analogs, influencing both HSP90 binding pocket complementarity (interaction with a hydrophobic sub-pocket adjacent to the ATP site) and passive membrane permeability [1] .

structure-activity relationship substituent effects HSP90 binding

Synthetic Accessibility: Established Two-Step Route vs. Multi-Step Syntheses of Advanced Clinical Candidates

The target compound is synthesized via a concise two-step procedure disclosed in the patent: (Step 1) Friedel-Crafts acylation of resorcinol with 4-methoxyphenylacetic acid in boron trifluoride etherate yields 1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-ethanone; (Step 2) oxime formation and cyclization furnishes the isoxazole ring [1]. The patent reports a 22% yield over two steps (2.2 g of intermediate from 4.4 g resorcinol; final compound 2.95 g obtained, approximately 73% for the cyclization step). This contrasts with the multi-step convergent syntheses required for NVP-AUY922 (approximately 8–10 synthetic steps) and the complex fermentation-derived ansamycins, which depend on Streptomyces hygroscopicus culture [1] [2]. The relative synthetic simplicity of the target compound reduces custom synthesis lead time and cost, making it preferable as an early-stage SAR probe.

chemical synthesis procurement planning custom synthesis

Absence of hERG Liability-Associated Structural Alerts Compared to Basic Amine-Containing Isoxazole Analogs

The target compound lacks the protonatable basic amine functionality (pKa of morpholine ≈ 7.4) present in advanced lead compounds such as NVP-AUY922 and the co-crystallized ligand 2EQ (PDB 2VCJ), which incorporate morpholinomethyl or related basic nitrogen substituents [1]. Basic amine-containing compounds are statistically associated with increased risk of hERG K⁺ channel blockade (a predictor of QT prolongation and cardiac arrhythmia), as the cationic form at physiological pH engages the π-cation binding site within the hERG pore [2]. While no direct hERG patch-clamp data are published for the target compound, the absence of a basic center at physiological pH (calculated logD = 3.58, indicating predominantly neutral species) suggests a lower pre-test probability of hERG activity compared to morpholine-bearing diarylisoxazole analogs [1].

cardiotoxicity risk hERG structural alerts

Optimal Procurement and Application Scenarios for 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol Based on Quantitative Evidence


HSP90 Binding Assay Validation Using a Non-Ansamycin, Non-Purine Pharmacophore Probe

This compound is optimally deployed as a structurally orthogonal probe in HSP90 fluorescence polarization (FP) competitive binding assays or isothermal titration calorimetry (ITC) experiments where confirmation of target engagement through the resorcinol-isoxazole pharmacophore is required, independent of the benzoquinone ansamycin or purine binding modalities. Its use alongside geldanamycin-FITC tracer displacement enables discrimination between ATP-competitive and allosteric binding mechanisms [1].

Early-Stage Structure-Activity Relationship (SAR) Expansion Around the 4,5-Diarylisoxazole Core

As Example 1 of the foundational HSP90 isoxazole patent family, this compound serves as the minimal scaffold for systematic SAR exploration. Procurement is warranted when medicinal chemistry programs require a tractable starting point for parallel library synthesis at the C3 (methyl), C4 (aryl), and resorcinol substitution positions to map HSP90 binding pocket tolerability prior to investing in the more synthetically complex, late-stage lead NVP-AUY922 scaffold [1].

Cardiac Safety Counter-Screen Without hERG-Liable Basic Amine Motif

For in vitro profiling panels that include hERG patch-clamp or radioligand displacement assays, the target compound—lacking a basic amine center—provides a clean baseline comparator to distinguish HSP90-mediated pharmacology from off-target cardiac ion channel effects. This is particularly relevant when interpreting data from diarylisoxazole leads (such as NVP-AUY922) that contain morpholine substituents and may exhibit confounding hERG activity [1] [2].

Custom Synthesis Benchmark Compound for Route Optimization and Scale-Up Feasibility Studies

The two-step synthesis from inexpensive bulk starting materials (resorcinol and 4-methoxyphenylacetic acid) establishes this compound as a cost-effective benchmark for evaluating synthetic route robustness, intermediate stability, and purification protocols before committing to larger-scale campaigns for more elaborate diarylisoxazole analogs. Laboratories requiring gram-scale quantities for in vivo proof-of-concept studies benefit from the abbreviated synthesis relative to multi-step clinical candidates [1].

Quote Request

Request a Quote for 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.